Product packaging for 3-(Bromomethyl)-7-chlorobenzo[b]thiophene(Cat. No.:CAS No. 17512-61-7)

3-(Bromomethyl)-7-chlorobenzo[b]thiophene

Cat. No.: B138130
CAS No.: 17512-61-7
M. Wt: 261.57 g/mol
InChI Key: OFKWTWJUANJQNU-UHFFFAOYSA-N
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Description

Contextualization within Benzo[b]thiophene Chemistry and Derivatives

3-(Bromomethyl)-7-chlorobenzo[b]thiophene belongs to the family of benzo[b]thiophenes, a class of aromatic heterocyclic compounds. wikipedia.org The core of these molecules consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. wikipedia.org This scaffold is of great interest to medicinal chemists due to its presence in a variety of biologically active compounds. nih.govresearchgate.net

Benzo[b]thiophene derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. nih.govnih.gov The planar structure and electron-rich sulfur atom of the benzo[b]thiophene ring system can enhance binding affinity to various enzymes and receptors, making it a "privileged structure" in drug discovery. researchgate.net The specific substitutions on this core structure, such as the bromomethyl group and chlorine atom in this compound, are critical for tailoring its reactivity and biological function.

Significance as a Key Intermediate in Organic Synthesis

In the field of organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. This compound is a quintessential example of such a key intermediate, primarily due to the reactivity of its bromomethyl (-CH₂Br) group located at the 3-position of the ring system.

This functional group is highly susceptible to nucleophilic substitution reactions, where the bromine atom is displaced by another atom or group. This reactivity allows for the facile attachment of the benzo[b]thiophene core to other molecular fragments, making it an essential building block for constructing more complex molecules. Its most prominent application is in the pharmaceutical industry as a crucial intermediate in the synthesis of the antifungal agent Sertaconazole Nitrate. lgcstandards.com It is also used more broadly in the preparation of other imidazole-based antifungal compounds. echemi.com

Role as a Synthetic Intermediate
Reaction TypeKey Functional GroupPrimary Application
Nucleophilic Substitution-CH₂Br (Bromomethyl)Synthesis of antifungal agents (e.g., Sertaconazole) lgcstandards.com
Functionalization-CH₂Br (Bromomethyl)Building block for complex pharmaceutical compounds

Overview of Research Trajectories for the Compound

Research involving this compound has primarily followed two main trajectories: its application in medicinal chemistry and the optimization of its own synthesis.

The foremost research trajectory focuses on its use as a precursor for pharmacologically active molecules. Scientists have utilized this compound to synthesize derivatives with potential therapeutic uses, including not only antifungal agents but also compounds screened for anticancer and anti-inflammatory activities. This line of research leverages the established biological potential of the benzo[b]thiophene scaffold.

A second significant area of research is in process chemistry, aiming to develop more efficient, safer, and environmentally benign methods for synthesizing this compound itself. google.comwipo.int For instance, studies have focused on replacing hazardous solvents like carbon tetrachloride with less toxic alternatives such as linear alkanes in the bromination step of its precursor, 3-methyl-7-chlorobenzo[b]thiophene. google.com This reflects a broader trend in the chemical industry towards "green chemistry" and sustainable manufacturing processes. Furthermore, the compound is also used as a pharmaceutical impurity reference material, highlighting its role in quality control and toxicology studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrClS B138130 3-(Bromomethyl)-7-chlorobenzo[b]thiophene CAS No. 17512-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-7-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKWTWJUANJQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464121
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17512-61-7
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017512617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BROMOMETHYL)-7-CHLORO-1-BENZOTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEJ77W6PRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-(Bromomethyl)-7-chlorobenzo[b]thiophene

The most prominently documented method for synthesizing this compound is through the radical bromination of its methyl-substituted precursor.

A widely adopted and effective method for the synthesis of this compound involves the bromination of the substrate 3-methyl-7-chlorobenzo[b]thiophene using N-Bromosuccinimide (NBS) as the brominating agent. google.comwipo.int This reaction is a free-radical substitution that selectively targets the methyl group attached to the benzo[b]thiophene ring.

The initiation of the radical chain reaction is crucial for the successful bromination of the methyl group. Benzoyl peroxide is commonly employed as a radical initiator in this synthesis. google.comwipo.int Upon heating, benzoyl peroxide decomposes to form phenyl radicals, which then abstract a hydrogen atom from the methyl group of 3-methyl-7-chlorobenzo[b]thiophene, generating a benzylic radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction. The molar ratio of the substrate to the initiator is a key parameter, with typical ratios of 3-methyl-7-chlorobenzo[b]thiophene to benzoyl peroxide being in the range of 1:(0.04-0.1). google.com

The choice of solvent significantly impacts the reaction's efficiency, safety, and environmental footprint. Historically, carbon tetrachloride was used for such bromination reactions. google.com However, due to its toxicity and harmful effects on the ozone layer, alternative solvents have been sought. google.comwipo.int Research has shown that C6-C8 linear alkanes, such as n-heptane, are not only less toxic but can also lead to improved yield and purity of this compound. google.com The use of these linear alkanes makes the process more suitable for industrial-scale production. google.comwipo.int Other solvents like acetonitrile, dichloromethane, and 1,2-dichloroethane (B1671644) have been found to be unsuitable as they did not facilitate the desired bromination reaction under the tested conditions. google.com

SolventReaction OutcomeReference
n-Heptane (C6-C8 linear alkane)Successful bromination, improved yield and purity google.com
Carbon TetrachlorideSuccessful bromination, but toxic and environmentally harmful google.com
AcetonitrileNo bromination reaction occurred google.com
DichloromethaneNo bromination reaction occurred google.com
1,2-DichloroethaneNo bromination reaction occurred google.com

The reaction conditions for the NBS bromination of 3-methyl-7-chlorobenzo[b]thiophene are carefully controlled to maximize the yield of the desired product and minimize side reactions. The process typically involves adding the substrate to a C6-C8 linear alkane solvent, followed by the addition of the benzoyl peroxide initiator while stirring. google.comwipo.int

Key reaction parameters include:

Irradiation : The reaction mixture is often irradiated with a bulb to promote the formation of radicals. google.comwipo.int

Temperature : The mixture is heated to its boiling point, and the reaction is continued under reflux conditions. google.comwipo.int

Molar Ratios : The molar ratio of 3-methyl-7-chlorobenzo[b]thiophene to NBS is typically maintained between 1:1 and 1:1.1. google.com

Addition of NBS : The N-bromosuccinimide is added in batches to control the reaction rate and temperature. google.comwipo.int

Reaction Time : After the addition of NBS is complete, the mixture is stirred under boiling for a period of 4 to 6 hours. google.com

Work-up : The post-reaction work-up involves cooling the mixture, filtering to remove succinimide, concentrating the filtrate, allowing the product to precipitate, and finally washing the solid product with a solvent like petroleum ether. google.com

ParameterConditionReference
Substrate3-Methyl-7-chlorobenzo[b]thiophene google.com
Brominating AgentN-Bromosuccinimide (NBS) google.com
InitiatorBenzoyl Peroxide google.com
SolventC6-C8 linear alkane (e.g., n-heptane) google.com
Molar Ratio (Substrate:NBS)1:(1-1.1) google.com
Molar Ratio (Substrate:Initiator)1:(0.04-0.1) google.com
TemperatureBoiling/Reflux google.com
Other ConditionsIrradiation (bulb) google.com
Reaction Time4-6 hours post-NBS addition google.com

Bromination of 3-Methyl-7-chlorobenzo[b]thiophene using N-Bromosuccinimide (NBS)

Novel Synthetic Strategies and Method Development

The field of benzo[b]thiophene synthesis is continually evolving, with new strategies focusing on efficiency, selectivity, and the introduction of diverse functionalities. Novel methods for creating functionalized benzo[b]thiophenes include electrophilic cyclization of o-alkynyl thioanisoles and direct C-H functionalization at the C3 position using heterogeneous palladium catalysts. researchgate.netacs.orgnih.gov Organocatalytic stereoselective methods are also being developed to construct complex polycyclic benzo[b]thiophene derivatives. rsc.org While these represent the cutting edge of benzo[b]thiophene chemistry, their specific application for the direct synthesis of this compound has not been detailed in the surveyed literature. The primary and most established route remains the NBS bromination of the corresponding methyl-substituted precursor.

Development of Stereoselective or Enantioselective Syntheses

Currently, there are no specific reports in the scientific literature detailing the development of stereoselective or enantioselective syntheses for this compound. The synthesis initiates from a prochiral methyl group, and the radical bromination mechanism typically leads to a racemic mixture if a chiral center were to be formed.

However, the field of asymmetric synthesis of benzo[b]thiophene derivatives is an active area of research. researchgate.netrsc.orgrsc.org Methodologies such as organocatalytic stereoselective constructions and catalytic asymmetric dearomatization have been successfully applied to create chiral polycyclic benzo[b]thiophenes and axially chiral naphthyl-benzothiophene derivatives with high enantioselectivity. researchgate.netrsc.orgrsc.org These advanced strategies, while not yet applied to this compound, indicate the potential for developing chiral syntheses for related structures.

Catalytic Approaches in Bromomethylation

The established synthesis of this compound relies on a radical chain reaction initiated by light and a stoichiometric amount of a radical initiator like benzoyl peroxide, rather than a catalytic process. researchgate.net

While catalytic methods are extensively used in the functionalization of heterocycles, their application to the specific side-chain bromination of 3-methyl-7-chlorobenzo[b]thiophene has not been reported. nih.gov Research in the broader field has explored catalytic approaches for the bromination of the benzo[b]thiophene ring itself, often proceeding through an electrophilic substitution mechanism. researchgate.net For instance, silver-modified MoO₃ catalysts have been used for the bromination of thiophenic compounds. researchgate.net However, these methods target the aromatic core, not the benzylic position of a methyl substituent. The development of a truly catalytic method for the side-chain bromomethylation of this specific substrate remains an area for future investigation.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The synthesis of this compound primarily involves a radical-mediated process.

Radical Bromination Mechanisms

The bromination of 3-methyl-7-chlorobenzo[b]thiophene with N-bromosuccinimide (NBS) proceeds via a well-established free radical chain mechanism, analogous to benzylic bromination of other alkylarenes. researchgate.netresearchgate.net The reaction can be divided into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of the radical initiator, benzoyl peroxide, upon heating or exposure to light. The resulting radicals then react with the brominating agent, NBS, or trace amounts of HBr to generate a bromine radical (Br•). researchgate.net

Propagation: This is a two-step cyclic process.

A bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-7-chlorobenzo[b]thiophene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). researchgate.net The stability of this intermediate is a key factor driving the reaction's selectivity for the benzylic position.

The newly formed benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to yield the final product, this compound, and a new bromine radical. researchgate.net This new bromine radical can then participate in another cycle of propagation.

Termination: The reaction concludes when radical species are consumed through various combination reactions, such as two bromine radicals forming Br₂, or a bromine radical combining with a benzylic radical. rsc.org

The use of NBS is advantageous as it maintains a low, steady concentration of Br₂, which helps to prevent competitive electrophilic addition to the thiophene (B33073) ring. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

In a general context, the thermodynamics of radical bromination are less exothermic than chlorination. This lower exothermicity makes bromination a more selective process, as dictated by Hammond's postulate. The transition state of the hydrogen abstraction step for bromination more closely resembles the radical intermediate in terms of energy and structure. Consequently, factors that stabilize the radical, such as the resonance in the benzylic radical of the substrate, have a more pronounced effect on lowering the activation energy, leading to high regioselectivity for the benzylic position.

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group is a highly reactive site for nucleophilic substitution, owing to the stability of the resulting benzylic carbocation intermediate. This reactivity is central to the utility of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene as a synthetic intermediate.

Formation of Amino, Guanidino, and Ureido Derivatives

While specific literature detailing the synthesis of amino, guanidino, and ureido derivatives directly from this compound is not extensively available, the general reactivity of benzylic halides suggests that such transformations are feasible. Nucleophilic substitution reactions with amines, guanidine (B92328), and urea (B33335) or their respective derivatives are common methods for introducing these functionalities.

For instance, the reaction of this compound with various primary or secondary amines would be expected to yield the corresponding amino derivatives. Similarly, reactions with guanidine could lead to the formation of guanidino-substituted benzo[b]thiophenes. The synthesis of ureido derivatives could potentially be achieved through reaction with urea or its analogs, or via a multi-step process involving an isocyanate intermediate. Studies on other benzo[b]thiophene scaffolds have demonstrated the synthesis of various amino and ureido derivatives, highlighting the potential for these transformations.

Etherification Reactions (e.g., in the synthesis of Sertaconazole)

One of the most well-documented applications of this compound is its use as a key intermediate in the synthesis of the antifungal agent, Sertaconazole. This synthesis prominently features an etherification reaction where the bromomethyl group undergoes nucleophilic substitution by an alcohol.

The reaction involves the condensation of this compound with (±)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. The resulting alkoxide then displaces the bromide ion to form the ether linkage characteristic of Sertaconazole.

ReactantsBaseSolventProduct
This compoundSodium hydride (NaH)N,N-Dimethylformamide (DMF)Sertaconazole
(±)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This etherification is a critical step in the multi-step synthesis of Sertaconazole and underscores the importance of the reactivity of the bromomethyl group in this compound for the construction of complex pharmaceutical molecules.

Reactions with Thiol-containing Nucleophiles

The bromomethyl group of this compound is also susceptible to nucleophilic attack by thiol-containing compounds. Thiolates, which are strong nucleophiles, can readily displace the bromide ion to form thioether derivatives. While specific studies on this compound are not prevalent, the general reactivity of benzylic halides with thiols is a well-established transformation in organic synthesis. These reactions are typically carried out under basic conditions to generate the more nucleophilic thiolate anion.

Electrophilic Substitution Reactions on the Benzo[b]thiophene Ring

The benzo[b]thiophene ring system is aromatic and can undergo electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the substituents already present on the ring, namely the chloro group at the 7-position and the bromomethyl group at the 3-position.

Nitration, Bromination, and Acetylation Studies

Specific studies on the nitration, bromination, and acetylation of this compound are not extensively reported in the scientific literature. However, studies on related benzo[b]thiophene derivatives provide insights into the expected reactivity. For instance, the nitration of 3-methylbenzo[b]thiophene-2-carboxylic acid has been shown to result in substitution at various positions on the benzene (B151609) ring. rsc.org The bromination of 3-substituted benzo[b]thiophenes has also been investigated, with the position of bromination being dependent on the nature of the substituent and the reaction conditions. researchgate.net Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic rings, and this reaction would be expected to proceed on the benzo[b]thiophene nucleus, though the regioselectivity would be a key consideration.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic substitution on the this compound ring is determined by the combined electronic and steric effects of the existing substituents.

Chloro Group (at C-7): The chlorine atom is an ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, it is also a deactivating group due to its inductive electron-withdrawing effect. In the context of the benzo[b]thiophene ring, this would direct incoming electrophiles to positions ortho and para relative to the C-7 position.

Bromomethyl Group (at C-3): The bromomethyl group is generally considered to be a deactivating group due to the electron-withdrawing nature of the bromine atom. As an alkyl-type group, it would typically be considered an ortho, para-director. However, its influence on the fused ring system is more complex. Electrophilic attack on the thiophene (B33073) ring of benzo[b]thiophene generally occurs preferentially at the 3-position. Since this position is already substituted, incoming electrophiles would be directed to other available positions on the ring.

The interplay of these directing effects would likely lead to a mixture of products in electrophilic substitution reactions. The precise outcome would depend on the specific electrophile and the reaction conditions employed. Without direct experimental data for this compound, predictions of regioselectivity remain based on these general principles.

Cross-Coupling Reactions and Derivative Synthesis

This compound possesses two distinct sites amenable to cross-coupling reactions: the highly reactive benzylic C(sp³)-Br bond and the more inert aromatic C(sp²)-Cl bond. This difference in reactivity allows for selective functionalization, primarily at the bromomethyl position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, coupling an organoboron species with an organic halide. For this compound, the benzylic bromide is the active site for this transformation, readily coupling with a variety of arylboronic acids. nih.govlookchem.com This reaction provides a direct route to diarylmethane derivatives containing the 7-chlorobenzo[b]thiophene (B1589383) moiety.

The catalytic system typically involves a palladium(II) precatalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to the active palladium(0) species. nih.gov The efficiency and scope of the reaction are heavily influenced by the choice of phosphine (B1218219) ligand, base, and solvent. researchgate.net Buchwald ligands, such as JohnPhos, have been shown to be effective for couplings at the benzylic position. nih.gov Common bases include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and solvents like N,N-Dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), often in the presence of water, are employed. nih.govacs.org Microwave-assisted protocols have been developed to significantly accelerate these reactions. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions
Arylboronic Acid PartnerProduct StructureTypical Conditions
Phenylboronic acidPd(OAc)₂, JohnPhos, K₂CO₃, DMF, 140°C (Microwave)
4-Methoxyphenylboronic acidPd(OAc)₂, JohnPhos, K₂CO₃, DMF, 140°C (Microwave)
3-Cyanophenylboronic acidPd(OAc)₂, JohnPhos, K₂CO₃, DMF, 140°C (Microwave)
2-Methylphenylboronic acidPd(OAc)₂, JohnPhos, K₂CO₃, DMF, 140°C (Microwave)

Sonogashira, Heck, and Stille Coupling Applications

Beyond the Suzuki-Miyaura reaction, the reactive bromomethyl group serves as an excellent electrophile in other key palladium-catalyzed transformations.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an organic halide. While classically applied to aryl and vinyl halides, efficient methods for the C(sp³)-C(sp) coupling of benzylic bromides have been developed. rsc.orgorganic-chemistry.org These reactions can proceed rapidly at room temperature using a palladium catalyst with bulky, electron-rich phosphine ligands, coupling this compound with various alkynes to yield substituted propargyl-benzothiophenes. rsc.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene. wikipedia.org Benzylic halides are competent substrates, reacting with alkenes such as acrylates or styrenes in the presence of a palladium catalyst and a base (e.g., triethylamine) to form a new, more substituted alkene. byjus.comrsc.org This provides a pathway to extend the side chain at the 3-position of the benzothiophene (B83047) core with vinylic functional groups.

Stille Reaction: The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) reagent. organic-chemistry.org Benzylic halides are established coupling partners in this reaction, allowing for the formation of C-C bonds with a wide variety of organic groups (alkenyl, aryl, etc.) transferred from the tin reagent. wikipedia.org The reaction proceeds through the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 2: Overview of Other Cross-Coupling Applications
ReactionCoupling PartnerGeneral Product Structure
Sonogashira Terminal Alkyne (R-C≡CH)
Heck Alkene (R-CH=CH₂)
Stille Organostannane (R-Sn(Alkyl)₃)

Cycloaddition Reactions

While the bromomethyl group is typically involved in substitution or coupling reactions, the benzothiophene ring system itself can participate in cycloadditions, particularly after modification. The reactivity of the ring as a dienophile in [4+2] Diels-Alder cycloadditions is significantly enhanced upon oxidation of the sulfur atom. iosrjournals.orgresearchgate.net The resulting benzo[b]thiophene S,S-dioxide becomes an electron-deficient ene-component, readily reacting with dienes. researchgate.net

Furthermore, dearomative [3+2] cycloaddition reactions involving substituted nitrobenzothiophenes and nonstabilized azomethine ylides have been reported. nih.gov This demonstrates the capacity of the benzo[b]thiophene scaffold to construct fused polycyclic heterocyclic systems under mild, metal-free conditions. These reactions highlight the latent potential of the core structure of this compound to serve as a building block in the synthesis of complex, three-dimensional molecules.

Oxidation and Reduction Reactions

The heteroaromatic nature of this compound allows for specific oxidation and reduction transformations at distinct sites.

Oxidation: The sulfur atom of the thiophene ring is susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can selectively convert the sulfide (B99878) to a sulfoxide (B87167) (S-oxide) and subsequently to a sulfone (S,S-dioxide). mdpi.com This transformation dramatically alters the electronic properties of the ring system, turning the electron-donating thiophene group into a strongly electron-accepting sulfonyl group, which can be leveraged in subsequent reactions like cycloadditions. iosrjournals.orgmdpi.com

Reduction: The primary site for reduction is the bromomethyl group. The C-Br bond can be selectively reduced to a C-H bond, converting the bromomethyl group into a methyl group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over a palladium catalyst) under mild conditions that would not affect the aromatic ring or the aryl chloride. libretexts.org The aromatic benzothiophene core is significantly more stable and requires harsh forcing conditions (high temperature and pressure) for its reduction. libretexts.org

Table 3: Summary of Oxidation and Reduction Reactions
Reaction TypeReagent(s)Site of ReactionProduct
Oxidation m-CPBA (1 equiv.)Sulfur Atom7-chloro-3-(bromomethyl)benzo[b]thiophene 1-oxide
Oxidation m-CPBA (>2 equiv.)Sulfur Atom7-chloro-3-(bromomethyl)benzo[b]thiophene 1,1-dioxide
Reduction H₂ / Pd catalystBromomethyl Group7-chloro-3-methylbenzo[b]thiophene

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. While specific, experimentally-derived NMR data for 3-(Bromomethyl)-7-chlorobenzo[b]thiophene is not extensively reported in peer-reviewed literature, the expected spectral features can be predicted based on the known structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the protons on the benzene (B151609) and thiophene (B33073) rings, while the aliphatic region would contain a key signal for the bromomethyl group.

The bromomethyl protons (-CH₂Br) are anticipated to appear as a singlet in the range of 4.5-5.0 ppm. This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom.

The proton at the C2 position of the thiophene ring is expected to be a singlet, typically resonating in the 7.0-7.5 ppm region.

The three protons on the chlorinated benzene ring would appear as a complex multiplet pattern in the aromatic region (approximately 7.2-7.8 ppm), governed by their respective chemical environments and spin-spin coupling interactions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all nine carbon atoms in the structure.

The bromomethyl carbon (-CH₂Br) would likely appear in the aliphatic region, significantly downfield for a sp³ carbon (around 30-35 ppm) due to the attached bromine.

The nine distinct aromatic and thiophenic carbons would produce signals in the range of 120-145 ppm. The carbon atom bonded to chlorine (C7) and the carbons of the thiophene ring fused to the benzene ring (C3a, C7a) would have characteristic chemical shifts influenced by the heteroatoms and substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂Br ~ 4.7 (s, 2H) ~ 32
C2-H ~ 7.4 (s, 1H) ~ 125
Aromatic-H ~ 7.3 - 7.8 (m, 3H) -
C2 - ~ 125
C3 - ~ 130
C3a - ~ 138
C4 - ~ 126
C5 - ~ 124
C6 - ~ 123
C7 - ~ 132

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Detailed conformational analysis studies for this compound are not available in the public domain. The molecule is largely planar and rigid due to the fused aromatic ring system. The primary conformational flexibility would involve the rotation around the C3-CH₂Br single bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The exact mass of this compound has been calculated and is a key parameter for its identification. lgcstandards.comnih.gov

HRMS Data for C₉H₆BrClS

Parameter Value
Molecular Formula C₉H₆BrClS
Exact Mass 259.90621 Da

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak.

While a detailed experimental mass spectrum and fragmentation analysis are not widely published, a predictable fragmentation pattern can be outlined based on the molecule's structure. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) would be observed, followed by fragmentation peaks resulting from the loss of stable neutral species or radicals.

Predicted Mass Spectrometry Fragmentation

m/z (Mass/Charge Ratio) Possible Fragment Description
260/262/264 [C₉H₆BrClS]⁺˙ Molecular ion peak cluster
181/183 [C₉H₆ClS]⁺ Loss of a bromine radical (•Br)
182/184 [C₈H₅ClS]⁺ Loss of the bromomethyl radical (•CH₂Br)

The most likely initial fragmentation would be the cleavage of the relatively weak C-Br bond, leading to the loss of a bromine radical and formation of a stable benzyl-type cation.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic (Benzene and Thiophene rings)
1600-1450 C=C stretch Aromatic ring skeletal vibrations
1450-1300 C-H bend -CH₂- (Scissoring)
1200-1000 C-S stretch Thiophene ring
850-750 C-Cl stretch Aryl chloride

These predicted absorption bands would collectively form the unique IR fingerprint of the molecule.

Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a hypothetical IR spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural components.

The primary vibrations would include:

Aromatic C-H Stretching: The benzo[b]thiophene core contains aromatic C-H bonds, which would typically exhibit stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The bromomethyl (-CH₂Br) group would show aliphatic C-H stretching vibrations, generally appearing between 3000 and 2850 cm⁻¹.

C=C Aromatic Stretching: The carbon-carbon double bonds within the fused aromatic rings would produce a series of absorption bands in the 1600-1450 cm⁻¹ region.

CH₂ Bending (Scissoring): The methylene (B1212753) group in the bromomethyl substituent would have a characteristic bending vibration around 1465 cm⁻¹.

C-S Stretching: The thiophene ring contains a carbon-sulfur bond, and its stretching vibration is typically weak and found in the 700-600 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond on the benzene ring would give rise to a strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-Br Stretching: The carbon-bromine bond of the bromomethyl group would also have a characteristic absorption, usually found at lower wavenumbers, in the 600-500 cm⁻¹ range.

An interactive data table summarizing these expected IR absorption regions is provided below.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (-CH₂Br)Stretching3000 - 2850
Aromatic C=CStretching1600 - 1450
Methylene (-CH₂)Bending (Scissoring)~1465
C-S (Thiophene)Stretching700 - 600
C-Cl (Aromatic)Stretching800 - 600
C-Br (Aliphatic)Stretching600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Aromaticity Probing

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The benzo[b]thiophene system in this compound is a conjugated aromatic system, which is expected to give rise to distinct absorption bands.

The electronic transitions in such aromatic systems are typically π → π* transitions, involving the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The presence of the sulfur heteroatom and the halogen substituents (chlorine and bromine) can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The chlorine and bromine atoms, with their lone pairs of electrons, can participate in resonance with the aromatic system (a +M effect), which may cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted benzo[b]thiophene.

A typical UV-Vis spectrum for a substituted benzo[b]thiophene derivative would show multiple absorption bands, often corresponding to transitions within the benzene and thiophene rings. The high-energy benzenoid bands (E-bands) and the lower-energy bands (B-bands) characteristic of aromatic systems would be expected.

A hypothetical data table for the expected UV-Vis absorption is presented below. The exact λmax values would depend on the solvent used for the measurement.

Type of Electronic TransitionChromophoreExpected λmax Range (nm)
π → π*Benzo[b]thiophene aromatic system220 - 350

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of structural information.

This would include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry. For instance, it would provide the exact C-S, C-Cl, and C-Br bond lengths.

Torsion Angles: These angles describe the conformation of the molecule, such as the orientation of the bromomethyl group relative to the plane of the benzo[b]thiophene ring.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as halogen bonding or π-π stacking, which stabilize the crystal packing.

As no experimental crystallographic data has been published for this compound, a data table of its crystallographic parameters cannot be provided.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties with high accuracy.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on its potential energy surface. For 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, this would be achieved using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govnih.gov This process calculates key geometric parameters.

The electronic structure of the molecule is elucidated by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. nih.gov In related thiophene (B33073) derivatives, the distribution of these orbitals reveals how substituents affect the electron density across the molecule. d-nb.info For this compound, the electron-withdrawing chlorine atom and the reactive bromomethyl group would significantly influence the electronic landscape of the benzothiophene (B83047) core.

Table 1: Predicted Geometric and Electronic Parameters for a Benzothiophene Core (Illustrative Data) Data based on typical DFT calculations for substituted benzothiophenes.

ParameterDescriptionIllustrative Value
Bond Lengths
C-SCarbon-Sulfur bond in thiophene ring~1.75 Å
C-ClCarbon-Chlorine bond on benzene (B151609) ring~1.74 Å
C-BrCarbon-Bromine bond in methyl group~1.95 Å
Electronic Properties
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.8 eV
ΔE (HOMO-LUMO Gap)Energy gap indicating chemical reactivity~ 4.7 eV

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. nih.govnih.gov By computing the chemical shifts for a proposed structure and comparing them to experimental spectra, researchers can verify the molecule's identity. mdpi.comgithub.io This is particularly useful for assigning complex spectra of substituted aromatic systems.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of vertical electronic transitions from the ground state to various excited states. For a molecule like this compound, TD-DFT can predict the maximum absorption wavelengths (λmax) associated with π → π* transitions within the conjugated benzothiophene system. rsc.orgmdpi.combiointerfaceresearch.com The results can reveal how the chloro and bromomethyl substituents modify the absorption profile compared to the parent benzothiophene molecule. researchgate.netresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov It is a cornerstone of structure-based drug design.

In the context of medicinal chemistry, molecular docking can be used to simulate the interaction of this compound with a specific protein target, such as an enzyme or receptor implicated in a disease. ajms.iqresearchgate.net The simulation places the ligand into the protein's binding site and scores the different poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.net

Studies on similar benzothiophene derivatives have shown that the benzothiophene scaffold can form key hydrophobic and π-π stacking interactions with aromatic residues in a protein's active site. mdpi.com The chlorine atom at the 7-position could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. rsc.org The docking score provides an estimate of the binding affinity, helping to rank potential drug candidates. nih.govfigshare.comnih.gov

Table 2: Illustrative Molecular Docking Results for a Benzothiophene-based Inhibitor This table represents typical output from a docking simulation against a hypothetical protein kinase.

ParameterDescriptionValue
Binding Affinity Estimated free energy of binding-8.5 kcal/mol
Key Interacting Residues Amino acids in the binding site forming significant contactsLEU83, VAL91, PHE145
Types of Interactions Predicted non-covalent bondsHydrophobic, π-π Stacking, Halogen Bond (with backbone carbonyl)
Covalent Interaction Predicted covalent bond formation with a specific residueCYS124

Molecular docking is crucial for hypothesizing a compound's mechanism of action. For this compound, the presence of the highly reactive bromomethyl group is of particular significance. This functional group is an electrophilic "warhead," making the compound a potential covalent inhibitor.

Docking simulations can predict whether the bromomethyl group is positioned correctly within the active site to react with a nearby nucleophilic amino acid residue, such as cysteine (thiol group), serine (hydroxyl group), or lysine (B10760008) (amino group). nih.gov By forming a permanent covalent bond, the inhibitor can irreversibly deactivate the target protein. chimia.ch This covalent mechanism often leads to high potency and prolonged duration of action. Computational studies can thus guide the identification of likely protein targets and explain the compound's biological effects at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

For a class of compounds like benzothiophene derivatives, a QSAR model would be developed using a dataset of analogues with known biological activities (e.g., anticancer IC50 values). researchgate.netacs.org The model correlates these activities with calculated molecular descriptors, which are numerical representations of the molecules' physicochemical properties. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. tandfonline.com These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are predicted to increase or decrease activity. For instance, a CoMFA map might show that adding a bulky, electropositive group at a specific position on the benzothiophene ring would enhance binding to the target. nih.govbenthamdirect.com Such models are invaluable for rationally designing new, more potent derivatives of this compound and for predicting the activity of novel analogues before their synthesis. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry, particularly through the application of quantum chemical calculations, offers profound insights into the reaction mechanisms involving this compound. These theoretical studies allow for the detailed exploration of potential energy surfaces, the identification of transient intermediates, and the characterization of high-energy transition states that govern the course and rate of chemical reactions. Such analyses are crucial for understanding the reactivity of this compound and for designing new synthetic pathways.

A primary focus of computational studies on this molecule is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. Theoretical models, often employing Density Functional Theory (DFT), can predict whether such reactions proceed through a concerted (SN2) or a stepwise (SN1) mechanism. By calculating the energy profile along the reaction coordinate, key parameters like activation energies and the geometries of transition states can be determined.

For an SN2 reaction involving this compound and a nucleophile, computational analysis can precisely map the structural changes that occur in the transition state. This includes the simultaneous breaking of the carbon-bromine bond and the formation of a new bond with the incoming nucleophile, leading to a pentacoordinate carbon center. The electronic and steric effects of the 7-chloro substituent and the fused benzo[b]thiophene ring on the stability of this transition state can be quantitatively assessed. These calculations often reveal how such substituents influence the reaction barrier and, consequently, the reaction kinetics.

In a hypothetical DFT study of an SN2 reaction, the calculated parameters for the transition state provide a detailed picture of the reaction's critical point. The following table illustrates the type of data that can be generated from such theoretical investigations.

ParameterReactant ComplexTransition StateProduct Complex
C-Br Bond Length (Å)1.962.45-
C-Nucleophile Bond Length (Å)3.202.251.90
Relative Energy (kcal/mol)0.0+20.5-12.0

Note: The data presented in this table are hypothetical and serve to illustrate the outputs of a computational study on a representative SN2 reaction.

Furthermore, transition state analysis extends to understanding the regioselectivity and stereoselectivity of reactions. For more complex transformations, computational models can help to distinguish between several possible reaction pathways by comparing the activation barriers of their respective transition states. The pathway with the lowest energy barrier is generally the one that is kinetically favored.

Applications in Medicinal Chemistry and Pharmaceutical Development

Precursor for Antifungal Agents (e.g., Sertaconazole Nitrate)

3-(Bromomethyl)-7-chlorobenzo[b]thiophene serves as a crucial starting material in the production of potent antifungal drugs, most notably Sertaconazole Nitrate. lgcstandards.com Sertaconazole is a broad-spectrum imidazole (B134444) antimycotic agent used in the treatment of fungal infections. The synthesis of Sertaconazole fundamentally involves the etherification of an imidazole alcohol derivative with this compound. epo.org

The synthesis of Sertaconazole and related imidazole derivatives hinges on the nucleophilic substitution reaction where the bromine atom in this compound is displaced. The key reaction involves coupling this compound with (R,S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. epo.orggoogle.com This reaction forms the characteristic ether linkage of the final drug molecule, 1-{2-[(7-chlorobenzo[b]thiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole, which is the free base of Sertaconazole. researchgate.net Azole compounds, like the imidazole derivatives synthesized from this precursor, are effective antifungal agents because they target the ergosterol (B1671047) pathway, which is essential for the integrity of the fungal cell wall. mdpi.com

Over the years, significant research has focused on optimizing the synthesis of Sertaconazole to improve yield, reduce costs, and enhance safety. Early methods for coupling the two main precursors often utilized hazardous reagents such as sodium hydride and solvents like hexamethylphosphoramide (B148902) under inert, anhydrous conditions. google.comjustia.com

To overcome these drawbacks, more efficient and industrially viable methods have been developed. One significant improvement involves the use of phase-transfer catalysis. google.com This method employs a catalyst, such as tetrabutylammonium (B224687) chloride or tetrabutylammonium hydrogen sulfate, in a biphasic solvent system (e.g., toluene (B28343) and water) with sodium hydroxide (B78521) as the base. epo.orggoogle.com This approach avoids the need for hazardous reagents and anhydrous conditions, simplifying the procedure and making it more suitable for large-scale production. google.com

Table 1: Comparison of Sertaconazole Synthesis Routes
ParameterTraditional Method (e.g., EP 151477)Improved Phase-Transfer Catalysis (PTC) Method
ReagentsSodium Hydride (NaH)Sodium Hydroxide (NaOH)
SolventHexamethylphosphoramide (HMPA)Toluene-Water System
CatalystNoneTetrabutylammonium Chloride/Sulfate
ConditionsAnhydrous, Inert AtmosphereBiphasic, Ambient Conditions
Safety ProfileRequires handling of highly reactive and toxic materialsSignificantly improved safety and environmental profile

Development of Novel Therapeutic Agents

The benzo[b]thiophene scaffold, present in this compound, is a "privileged structure" in medicinal chemistry, known to be a core component in a wide range of biologically active compounds. nih.govmdpi.com Consequently, derivatives of this and similar structures are actively investigated for various therapeutic applications beyond antifungal agents.

Derivatives of benzo[b]thiophene have demonstrated significant potential as anti-cancer agents. mdpi.com Research has shown that compounds incorporating the benzo[b]thiophene scaffold can exhibit potent antitumor activity against various cancer cell lines. ekb.eg For instance, certain tetrahydrobenzo[b]thiophene derivatives have been identified as tubulin polymerization destabilizers, which can arrest the cell cycle in cancer cells and induce apoptosis. nih.gov

Studies have explored the efficacy of newly synthesized benzo[b]thiophene derivatives against specific cancer types. In one study, compounds incorporating a thiazolidin-4-one ring system onto the benzothiophene (B83047) core showed promising in vitro anti-breast cancer activity against the MCF-7 cell line, with some derivatives exhibiting greater potency than the reference drug Tamoxifen. ekb.eg Other research has highlighted the effectiveness of thiophene (B33073) derivatives against non-small cell lung cancer (A549) and colorectal cancer cell lines. nih.govresearchgate.net

Table 2: Examples of Anti-Cancer Activity in Benzothiophene Derivatives
Derivative ClassMechanism of Action / TargetTarget Cancer Cell LineReference
Tetrahydrobenzo[b]thiophenesTubulin Polymerization Destabilizer, WEE1 Kinase InhibitionA549 (Lung), CT26 (Colorectal) nih.gov
Benzothiophene-Thiazolidin-4-one hybridsEstrogen Receptor Alpha InhibitionMCF-7 (Breast) ekb.eg
6-Aminobenzo[b]thiophene 1,1-DioxideSTAT3 Inhibition, Mitotic PoisonGlioblastoma researchgate.net

Beyond its role as a precursor to Sertaconazole, the benzo[b]thiophene moiety itself is a foundation for developing novel antimicrobial and antifungal agents. mdpi.com Studies on 3-halobenzo[b]thiophene derivatives have shown that they possess intrinsic antimicrobial properties. For example, cyclohexanol-substituted 3-chlorobenzo[b]thiophenes exhibited notable bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with a low minimum inhibitory concentration (MIC) of 16 µg/mL. nih.gov

The placement of substituents on the thiophene ring is critical for harnessing the desired antimicrobial activity. nih.gov Research has also focused on developing thiophene derivatives that are effective against drug-resistant bacteria, a growing global health concern. frontiersin.org Some novel thiophene compounds have shown activity against colistin-resistant Acinetobacter baumannii and E. coli by increasing their membrane permeability. frontiersin.org The versatility of the thiophene nucleus allows for the synthesis of a wide range of derivatives with significant activity against various bacterial and fungal strains. researchgate.net

The benzo[b]thiophene scaffold has been successfully incorporated into molecules designed to act as kinase inhibitors, which are a critical class of drugs, particularly in oncology. A study on tetrahydrobenzo[b]thiophene derivatives identified a compound that not only disrupts microtubule assembly but also inhibits WEE1 kinase, an important regulator of the G2/M cell cycle checkpoint. nih.gov

More recently, a derivative of 6-aminobenzo[b]thiophene 1,1-dioxide was discovered to be a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net STAT3 is a key signaling protein often implicated in cancer cell proliferation, survival, and migration. This compound demonstrated effective inhibition of STAT3 activity and also acted as a mitotic poison, highlighting a dual-action anticancer mechanism. researchgate.net The structural versatility of the benzothiophene core makes it a valuable template for designing inhibitors against various kinases and other important biological targets. mdpi.com

Exploration of Estrogen Receptor Modulating Activities

While this compound is not itself reported to be a direct modulator of estrogen receptors (ERs), it serves as a crucial synthetic intermediate for the development of selective estrogen receptor modulators (SERMs). The benzo[b]thiophene scaffold is a key structural feature in a class of SERMs that includes the well-known drug Raloxifene. nih.gov Researchers have synthesized numerous derivatives of Raloxifene with modifications to the core structure to explore and optimize their ER binding affinity and tissue-specific activity.

For instance, studies have focused on creating C6 derivatives of Raloxifene to investigate the impact of substituents at this position on ER binding and subsequent biological activity. nih.gov The 6-hydroxy group of Raloxifene is considered important for its high-affinity binding to the ER, mimicking the phenolic hydroxyl group of estradiol. nih.gov By modifying this position, researchers aim to develop novel SERMs with improved therapeutic profiles, potentially minimizing hormonal side effects while retaining beneficial effects on bone health. nih.gov

Furthermore, the development of fluoroalkylated derivatives of Raloxifene has been undertaken to create potential PET imaging agents for estrogen receptor-positive breast tumors. nih.gov These derivatives have demonstrated high in vitro binding affinities for the estrogen receptor, in some cases even higher than Raloxifene itself. nih.gov

It is important to note that this compound is also a precursor in the synthesis of the antifungal agent Sertaconazole. lgcstandards.com However, the primary mechanism of action of Sertaconazole is the inhibition of ergosterol biosynthesis in fungi, and it is not recognized as an estrogen receptor modulator. nih.govdrugbank.com

Structure-Activity Relationship (SAR) Studies of Benzo[b]thiophene Derivatives

The structure-activity relationship (SAR) of benzo[b]thiophene derivatives as SERMs has been extensively investigated to understand the key molecular features required for high-affinity ER binding and the desired agonist/antagonist activity profile in different tissues. These studies are crucial for the rational design of new therapeutic agents.

Key findings from SAR studies on benzo[b]thiophene-based SERMs include:

The 2-Aryl Group: The nature and substitution pattern of the aryl group at the 2-position of the benzo[b]thiophene core significantly influence ER binding affinity.

The 3-Substituent: Modifications at the 3-position, often involving a side chain with a basic amine, are critical for the tissue-selective activity of these compounds.

The C6-Substituent: As seen in Raloxifene, a hydroxyl group at the 6-position of the benzo[b]thiophene ring is a key feature for high-affinity ER binding, as it mimics the phenolic hydroxyl of 17β-estradiol. nih.gov

The following interactive table summarizes the impact of various structural modifications on the estrogen receptor binding affinity of some benzo[b]thiophene derivatives.

DerivativeModificationRelative Binding Affinity (%) (Estradiol = 100%)Reference
Raloxifene-25 nih.gov
Fluoroalkylated Raloxifene 1Fluoroalkylation45 nih.gov
Fluoroalkylated Raloxifene 2Fluoroalkylation60 nih.gov
Fluoroalkylated Raloxifene 3Fluoroalkylation89 nih.gov

Mechanism of Action Studies in Biological Systems

The mechanism of action of benzo[b]thiophene derivatives as SERMs is complex, involving both estrogen receptor-dependent and -independent pathways.

Estrogen Receptor-Dependent Mechanism:

Benzo[b]thiophene-based SERMs, such as Raloxifene, exert their effects by binding to estrogen receptors (ERα and ERβ). This binding event induces a conformational change in the receptor. The nature of this conformational change dictates whether the compound will act as an agonist or an antagonist in a particular tissue. In tissues like bone, these SERMs can mimic the effects of estrogen, leading to the maintenance of bone mineral density. Conversely, in tissues like the breast and uterus, they act as antagonists, blocking the proliferative effects of estrogen.

Estrogen Receptor-Independent Mechanisms:

Recent studies have revealed that some benzo[b]thiophene derivatives can also elicit biological effects through pathways that are independent of the classical nuclear estrogen receptors. For example, certain benzo[b]thiophene SERMs have been shown to provide neuroprotection through a novel mechanism involving the G-protein coupled receptor 30 (GPR30). This neuroprotective effect does not correlate with their binding affinity to ERα or ERβ.

Applications in Materials Science and Other Fields

Organic Optoelectronic Materials Research

The field of organic electronics leverages the tunable properties of carbon-based molecules to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Thiophene-based π-conjugated systems are highly valued in this area for their structural versatility, efficient electron transfer, and thermal stability. The benzo[b]thiophene core, in particular, offers an extended π-conjugation system that can enhance charge mobility. researchgate.net

Derivatives of thiophene (B33073) are integral to the development of high-performance organic semiconductors. researchgate.net For instance, halogenated thiophenes have been successfully employed as solvent additives to control the morphology of the active layer in organic solar cells, leading to significant improvements in efficiency and stability. rsc.orgresearchgate.netresearchgate.net The presence of both a thiophene ring and halogen atoms in 3-(Bromomethyl)-7-chlorobenzo[b]thiophene makes it a relevant structure for research in this domain. Its reactive bromomethyl group allows it to be incorporated as a building block into larger polymer or small-molecule semiconductors.

Research has shown that thiophene-containing compounds can achieve high charge carrier mobilities, a critical parameter for efficient OFETs. researchgate.netresearchgate.net Similarly, thienothiophene-based molecules have been designed as emitters for OLEDs, demonstrating high efficiency. beilstein-archives.org Bithieno thiophene-based small molecules are also being explored as donor materials for organic solar cells. semanticscholar.org While direct application of this compound is not extensively documented, its structural motifs are characteristic of molecules that excel in optoelectronic applications.

Table 1: Performance of Thiophene Derivative-Based Organic Solar Cells

Active Layer MaterialsAdditive UsedPower Conversion Efficiency (PCE)
PM6:Y6FBrT (2,5-dibromo-3,4-difluoro-thiophene)17.9% rsc.org
L8-BO:Y6-BOFBrT (2,5-dibromo-3,4-difluoro-thiophene)18.6% rsc.org
PM6:L8-BONDT18.85% researchgate.net
PFBT2Se2Th:PC71BMNone specified9.02% researchgate.net

Dye Synthesis

The benzo[b]thiophene core is a chromophore that can be used in the synthesis of dyes. Modifications to the thiophene nucleus through the addition of different substituents are known to alter the dyeing and fastness properties of the resulting colors. sapub.org The 3-(bromomethyl) group is a particularly useful functional handle. As a reactive electrophile, it allows for the straightforward attachment of the benzo[b]thiophene scaffold to various nucleophilic molecules, such as amines, alcohols, or thiols.

This reactivity makes this compound a valuable intermediate for creating larger, more complex dye structures. For example, thiophene derivatives are key components in some navy disazo dyes and have been used to synthesize a range of red-brown to blue shades on polyester (B1180765) fibers. sapub.org The compound can serve as a foundational block for building dyes with tailored absorption and emission properties for applications ranging from textiles to advanced optical materials.

Pesticide Preparation

Benzo[b]thiophene and its derivatives are recognized for their broad spectrum of biological activities. nih.govnih.gov This class of compounds has been investigated for uses as antimicrobial, anticancer, anti-inflammatory, and antifungal agents. nih.govresearchgate.netrsc.org The structural features of this compound make it a key intermediate in the synthesis of some of these biologically active molecules.

Specifically, it is used as an intermediate in the preparation of imidazole (B134444) antifungal agents. echemi.com The synthesis of potent antifungal compounds demonstrates the value of the 7-chlorobenzo[b]thiophene (B1589383) moiety in molecular design for bioactivity. While its direct use in commercially available pesticides is not widely documented, its established role as a precursor for potent antifungal agents suggests its potential as a building block for the development of new agrochemicals, particularly fungicides. The wide-ranging pharmacological properties of the benzo[b]thiophene core continue to make it an attractive scaffold for medicinal and agricultural chemistry research. researchgate.net

Table 2: Investigated Biological Activities of Benzo[b]thiophene Derivatives

Derivative ClassBiological Activity InvestigatedReference
General Benzo[b]thiophenesAntimicrobial, Anticancer, Anti-inflammatory nih.govresearchgate.net
Benzo[b]thiophene-chalconesCholinesterase Inhibition (for Alzheimer's research) nih.gov
3-Halobenzo[b]thiophenesAntibacterial, Antifungal mdpi.com
Thiadiazole/Oxadiazole DerivativesAntibacterial, Antifungal, Anti-inflammatory nih.gov

Corrosion Inhibition

The corrosion of metals, particularly steel in acidic environments, is a significant industrial problem. A primary method for combating this is the use of organic corrosion inhibitors. Heterocyclic compounds containing atoms like sulfur, nitrogen, and oxygen are known to be particularly effective. ekb.egtaylorfrancis.com Thiophene and its derivatives have been studied extensively for this purpose and have been shown to be highly efficient inhibitors for the corrosion of steel in acidic solutions. researchgate.net

The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective film that shields the metal from the corrosive medium. researchgate.net This adsorption occurs through the interaction of the lone pair of electrons on the sulfur atom and the π-electrons of the aromatic ring with the vacant d-orbitals of the iron atoms on the steel surface.

This compound possesses the key structural features required for an effective corrosion inhibitor: a sulfur heteroatom and a delocalized π-electron system from the fused benzene (B151609) and thiophene rings. These features allow it to adsorb strongly onto the metal surface, impeding both anodic and cathodic corrosion reactions. researchgate.net Studies on various thiophene derivatives have shown that they can achieve very high inhibition efficiencies, demonstrating the potential of this class of compounds in industrial corrosion protection. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Various Heterocyclic Compounds

InhibitorMetalCorrosive MediumMaximum Inhibition Efficiency
2-ethylamine thiopheneSteel0.5M H₂SO₄98% researchgate.net
5-tert-butoxythiophene-2-carbaldehyde phenylhydrazoneSteel0.5M H₂SO₄87% researchgate.net
Synthesized Heterocyclic Compounds (ATT)Mild Steel0.5M HCl>95% researchgate.net
2-(quinolin-2-yl)benzo[d]oxazole (QBO)N80 Steel1M HClHigh (acts as mixed-type inhibitor) scirp.org

Future Directions and Emerging Research Areas

Green and Sustainable Synthesis of Benzo[b]thiophene Derivatives

The chemical industry's shift towards environmentally conscious practices has spurred the development of green and sustainable methods for synthesizing benzo[b]thiophene derivatives. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key strategies in green synthesis include:

Catalyst-Free and Metal-Free Reactions: Researchers are exploring iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions to produce benzo[b]thiophenes efficiently. organic-chemistry.orgrsc.org

Electrochemical Methods: A practical and efficient electrochemical method has been developed for the green synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. This approach operates under oxidant- and catalyst-free conditions. organic-chemistry.org

One-Pot Synthesis Protocols: Efficient one-pot protocols have been developed for synthesizing functionalized thiophene (B33073) and benzo[b]thiophene derivatives. These methods are valued for their use of readily accessible starting materials, simple operation, and mild reaction conditions. researchgate.net

Alternative Solvents: A method for synthesizing 3-(Bromomethyl)-7-chlorobenzo[b]thiophene uses C6-C8 straight-chain alkanes as a reaction solvent instead of the more toxic and environmentally harmful carbon tetrachloride, making the process more suitable for industrial production. wipo.int

Table 1: Comparison of Green Synthesis Methods for Benzo[b]thiophene Derivatives

MethodKey FeaturesAdvantagesReference
Iodine-Catalyzed Cascade ReactionUses iodine as a catalyst; solvent-free conditions.Avoids metal catalysts and harmful solvents. organic-chemistry.orgrsc.org
Electrochemical SynthesisOxidant- and catalyst-free; tandem radical addition-cyclization.High efficiency, environmentally friendly, scalable. organic-chemistry.org
One-Pot Propargyl–Allenyl IsomerizationBase-catalyzed; sequence of isomerization, cyclization, and demethylation.Reduces waste, simple operation, mild conditions. researchgate.net
Halocyclization ReactionUtilizes sodium halides for cyclization.Good to excellent yields, avoids harsh reagents. nih.gov
Aryne ReactionOne-step intermolecular reaction with alkynyl sulfides.Good functional group tolerance, versatile C2 functionalizations. rsc.org

Exploration of New Biological Targets and Therapeutic Applications

The structural versatility of the benzo[b]thiophene core allows for the development of compounds with a wide spectrum of pharmacological properties. ijpsjournal.com This scaffold is a cornerstone in drug discovery, with derivatives being investigated for numerous therapeutic applications. nih.govresearchgate.net

Emerging research is focused on:

Broad-Spectrum Bioactivity: Benzo[b]thiophene derivatives exhibit a remarkable range of biological activities, including anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, and anti-convulsant properties. nih.govresearchgate.net

Novel Antidepressants: Certain benzo[b]thiophene derivatives have shown affinity for serotonin (B10506) receptors (5-HT7R) and the serotonin transporter (SERT), identifying them as a new class of potential antidepressants with a rapid onset of action. scispace.comresearchgate.net

Cholinesterase Inhibitors: Hybrid molecules combining benzo[b]thiophene and chalcone (B49325) scaffolds are being designed and synthesized as potential inhibitors of cholinesterases, which is relevant for the treatment of Alzheimer's disease. nih.gov

Antiangiogenic Agents: A class of 2-anilino-3-cyanobenzo[b]thiophenes has been found to possess potent antiangiogenic properties by binding to VEGFR2 and regulating the Akt/Src signaling pathway, which is crucial in cancer therapy. nih.govacs.org

Antimicrobial Agents: With the rise of multidrug-resistant bacteria, new 3-halobenzo[b]thiophenes have been synthesized and shown to have significant antibacterial and antifungal activity, particularly against Gram-positive bacteria and yeast. nih.gov

Table 2: Investigated Therapeutic Applications of Benzo[b]thiophene Derivatives

Therapeutic AreaBiological Target/MechanismExample ApplicationReference(s)
OncologyInhibition of tubulin polymerization, VEGFR2 bindingPotential anticancer drugs nih.govacs.orgktu.edu
Infectious DiseasesInhibition of bacterial and fungal growthAgents against multidrug-resistant Staphylococcus aureus nih.govsemanticscholar.orgnih.gov
Neurology5-HT7 receptor and SERT affinity, Cholinesterase inhibitionAntidepressants, Alzheimer's disease treatment scispace.comnih.gov
InflammationAnti-inflammatory and analgesic effectsTreatment for inflammation and pain semanticscholar.orgnih.gov
Metabolic DisordersAntidiabetic and antihyperglycaemic activityPotential treatments for diabetes nih.govresearchgate.net

Advanced Computational Modeling for Drug Discovery and Material Design

Computational chemistry has become an indispensable tool in modern research, accelerating the design and discovery of new molecules with desired properties. researchgate.net For benzo[b]thiophene derivatives, computational modeling is used to predict biological activity, understand structure-activity relationships (SAR), and design novel materials.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of benzo[b]thiophene derivatives with their biological activity. These models help in identifying key molecular features responsible for their efficacy as, for example, anticancer or antimicrobial agents. ijpsjournal.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It is widely used to study the interactions of benzo[b]thiophene derivatives with biological targets like cholinesterases, VEGFR2, and microbial enzymes, guiding the design of more potent inhibitors. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of benzo[b]thiophene-ligand complexes over time, providing insights into the stability of the interaction and the conformational changes that may occur. nih.govresearchgate.net

Quantum Chemical Calculations: These calculations are used to determine the electronic properties of benzo[b]thiophene derivatives, such as their HOMO-LUMO energy gaps, which are crucial for designing organic semiconductors. nih.govacs.org These studies also help in evaluating molecular stability and reactivity potential. nih.gov

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new benzo[b]thiophene compounds, helping to assess their drug-likeness and potential for oral bioavailability early in the discovery process. nih.govnih.gov

Development of Functionalized Materials Based on Benzo[b]thiophene Scaffolds

Beyond pharmaceuticals, the unique electronic and photophysical properties of benzo[b]thiophene-based structures make them highly attractive for applications in materials science, particularly in organic electronics. researchgate.net

Emerging areas of materials research include:

Organic Field-Effect Transistors (OFETs): Benzo[b]thiophene derivatives, especially nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), are superior organic semiconductors used in OFETs. acs.org Research focuses on synthesizing new solution-processable derivatives to create flexible, low-cost electronic devices. bohrium.commdpi.com

Organic Photovoltaics (OPVs): The scaffold is used in the development of materials for solar cells. ktu.edu

Sensors: The fluorescent properties of some benzo[b]thiophene compounds make them suitable for use in chemical sensors. ktu.eduresearchgate.net

Liquid Crystals: Novel liquid crystal compounds derived from benzo[b]thiophene cores are being synthesized and investigated for their potential applications in microwave technology, where their high birefringence is an advantage. tandfonline.com

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain derivatives suggest their potential as efficient emitters in OLEDs. ktu.edu Benzothieno[3,2-b]benzothiophene S-oxides, for instance, show high quantum yields and thermal stability, making them promising for fluorescence-based applications. researchgate.netnih.gov

Table 3: Applications of Functionalized Benzo[b]thiophene Materials

Application AreaKey PropertyExample Material/DerivativeReference(s)
Organic ElectronicsHigh charge carrier mobility nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives for OFETs acs.orgbohrium.comresearchgate.net
Microwave TechnologyHigh birefringenceBenzo[b]thiophene-based liquid crystals tandfonline.com
OptoelectronicsHigh fluorescence quantum yieldBenzothieno[3,2-b]benzothiophene S-oxides for OLEDs and sensors ktu.eduresearchgate.netnih.gov
Solar EnergySemiconductor propertiesBenzo[b]thiophene compounds for OPVs ktu.edu

Q & A

Basic: What are the key physical properties and storage recommendations for 3-(Bromomethyl)-7-chlorobenzo[b]thiophene?

Answer:
The compound has a molecular formula C₉H₆BrClS (MW: 261.57) and a melting point of 129–130°C . It is typically stored below 4°C to prevent decomposition of the bromomethyl group. Purity is ≥95%, confirmed via GC/HPLC in commercial batches . For lab-scale handling, use amber glass vials under inert gas (N₂/Ar) to minimize light- or moisture-induced degradation .

Basic: What synthetic routes are reported for benzo[b]thiophene derivatives with bromomethyl substituents?

Answer:
A common approach involves Friedel-Crafts alkylation or halogenation of preformed benzo[b]thiophene scaffolds. For example:

  • Haloester coupling : Reacting benzo[b]thiophene precursors with haloesters (e.g., ethyl bromoacetate) in DMF using K₂CO₃ as a base (60–70°C, 10–20 mmol scale) .
  • Electrophilic substitution : Bromomethyl groups are introduced via brominating agents (e.g., NBS) in the presence of radical initiators like AIBN .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids are limited due to the thiophene ring’s electron-rich nature, requiring Pd catalysts with bulky ligands .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

Answer:
The bromomethyl moiety acts as a versatile electrophile. Key observations:

  • Nucleophilic substitution : Reacts with amines, thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) at 25–50°C. Steric hindrance from the benzo[b]thiophene ring slows SN2 kinetics, favoring SN1 pathways in protic solvents .
  • Stability : Susceptible to elimination under strong bases (e.g., t-BuOK), forming methylene intermediates. Stabilizers like crown ethers mitigate this .
  • Electrochemical reduction : Cyclic voltammetry in DMF shows a reduction peak at −1.2 V (vs. Ag/AgCl), correlating with Br–C bond cleavage .

Advanced: What analytical techniques resolve contradictions in characterizing halogenated thiophene derivatives?

Answer:

  • X-ray crystallography : Resolves ambiguities in regioisomerism (e.g., 3-bromo vs. 5-bromo substitution) .
  • Low-temperature phosphorescence : Detects trace impurities (e.g., dibenzothiophenes) at ppm levels in environmental samples .
  • HPLC-MS/MS : Distinguishes degradation products (e.g., dehalogenated or oxidized species) using C18 columns and acetonitrile/water gradients .

Advanced: How is this compound utilized in materials science or medicinal chemistry?

Answer:

  • Organic electronics : The benzo[b]thiophene core acts as a π-conjugated building block for semiconductors. Bromomethyl groups enable functionalization with electron-withdrawing substituents (e.g., cyano, nitro) to tune HOMO/LUMO levels .
  • Pharmaceutical intermediates : Used to synthesize spirocyclic compounds (e.g., spiro[benzo[b]thiophene-6,2'-benzofuran] ) via SNAr reactions with amines or hydrazines. These scaffolds show activity against kinase targets .
  • Environmental monitoring : Detected as a byproduct in PAH-contaminated sediments via RPLC-fluorescence .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Health hazards : Causes skin/eye irritation (GHS05). Use PPE (nitrile gloves, goggles) and work in a fume hood .
  • Environmental risks : Toxic to aquatic organisms (GHS09). Collect waste in halogenated solvent containers for incineration .
  • Stability : Avoid exposure to heat (>50°C) or strong oxidizers (e.g., HNO₃) to prevent Br₂ release .

Advanced: How do steric and electronic effects impact regioselectivity in its reactions?

Answer:

  • Steric effects : The 7-chloro substituent directs electrophiles to the less hindered 3-position. For example, nucleophilic attack occurs preferentially at the bromomethyl group over the chloro site .
  • Electronic effects : The thiophene ring’s electron-rich nature deactivates the bromomethyl group toward electrophilic substitution but enhances its electrophilicity in SN reactions .
  • Computational modeling : DFT studies (B3LYP/6-311+G**) predict charge density distribution, aiding reaction pathway optimization .

Basic: What literature search strategies optimize data collection for this compound?

Answer:

  • Keyword combinations : Use SciFinder with terms like “benzo[b]thiophene bromomethyl synthesis” or “halogenated thiophene stability” .
  • CAS RN filtering : Narrow results using 1198-51-2 (CAS for this compound) to exclude irrelevant analogs .
  • Patent mining : Focus on European Patent Office (EPO) databases for synthetic methodologies (e.g., Example 290 in EP documents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.